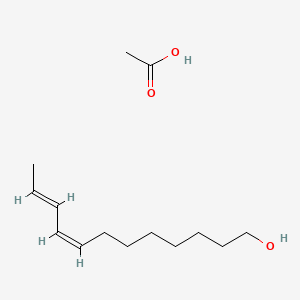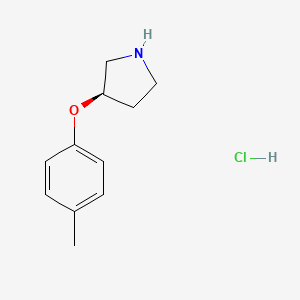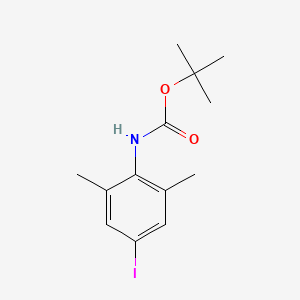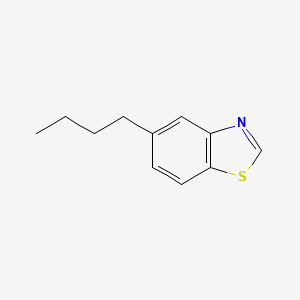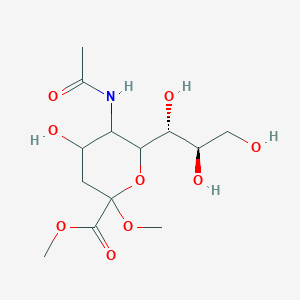
2-O-Methyl-beta-D-N-acetylneuraminic Acid, Methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-O-Methyl-beta-D-N-acetylneuraminic Acid, Methyl Ester is a derivative of sialic acid, specifically N-acetylneuraminic acid. This compound is often used as a model to study the binding interactions of influenza virus hemagglutinin and metal ions . It has a molecular formula of C13H23NO9 and a molecular weight of 337.32 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-Methyl-beta-D-N-acetylneuraminic Acid, Methyl Ester typically involves the glycosylation of neuraminic acid derivatives. One common method includes the reaction of 2,3-dehydroneuraminic acid derivative with primary or secondary alcohols to form the corresponding glycosides or ortho esters . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale glycosylation reactions under controlled conditions to ensure high yield and purity. The process would likely include steps for purification and quality control to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-O-Methyl-beta-D-N-acetylneuraminic Acid, Methyl Ester can undergo various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the compound.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves replacing one functional group with another, which can be useful for creating derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the reactions proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acid derivatives, while reduction could produce alcohol derivatives. Substitution reactions can result in a wide range of products depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-O-Methyl-beta-D-N-acetylneuraminic Acid, Methyl Ester has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-O-Methyl-beta-D-N-acetylneuraminic Acid, Methyl Ester involves its interaction with specific molecular targets, such as hemagglutinin on the influenza virus. This interaction inhibits the virus’s ability to bind to host cells, thereby preventing infection . The compound’s structure allows it to mimic natural sialic acids, which are the usual targets for viral binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetylneuraminic Acid: The parent compound of 2-O-Methyl-beta-D-N-acetylneuraminic Acid, Methyl Ester, commonly found in human cells.
N-Glycolylneuraminic Acid: Another derivative of neuraminic acid, differing by the presence of a glycolyl group.
2,4,7,8,9-Penta-O-acetyl-N-acetylneuraminic Acid, Methyl Ester: A highly acetylated derivative used in various biochemical studies.
Uniqueness
This compound is unique due to its specific methylation at the 2-O position, which enhances its binding affinity to certain viral proteins and metal ions. This makes it particularly useful in studying viral interactions and developing antiviral strategies .
Eigenschaften
Molekularformel |
C13H23NO9 |
|---|---|
Molekulargewicht |
337.32 g/mol |
IUPAC-Name |
methyl 5-acetamido-4-hydroxy-2-methoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate |
InChI |
InChI=1S/C13H23NO9/c1-6(16)14-9-7(17)4-13(22-3,12(20)21-2)23-11(9)10(19)8(18)5-15/h7-11,15,17-19H,4-5H2,1-3H3,(H,14,16)/t7?,8-,9?,10-,11?,13?/m1/s1 |
InChI-Schlüssel |
JKTJXQQVMKZKQA-WVPFUJCWSA-N |
Isomerische SMILES |
CC(=O)NC1C(CC(OC1[C@@H]([C@@H](CO)O)O)(C(=O)OC)OC)O |
Kanonische SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)OC)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![benzyl N-[8-[(3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl]-6-hydroxy-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-2,9-dimethyldecan-5-yl]carbamate](/img/structure/B12285323.png)
![1,3-Bis[2-(dimethylamino)phenyl]urea](/img/structure/B12285334.png)

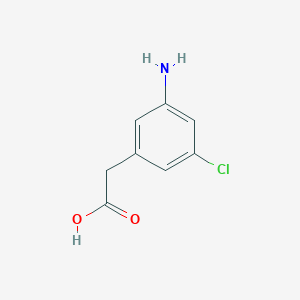

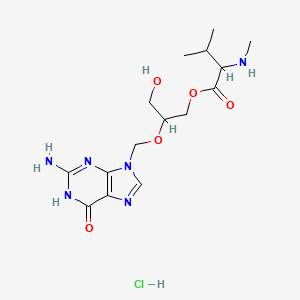
![[4-[2-chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-2-(4-methoxyphenyl)-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] hexadecanoate;hydrochloride](/img/structure/B12285353.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]cyclopropan-1-amine](/img/structure/B12285376.png)
